molecular formula C5H3Cl3N2 B1430706 2-Chloro-4-(dichloromethyl)pyrimidine CAS No. 1803566-44-0

2-Chloro-4-(dichloromethyl)pyrimidine

Cat. No.: B1430706
CAS No.: 1803566-44-0
M. Wt: 197.45 g/mol
InChI Key: HMRQEGIUGQZBMV-UHFFFAOYSA-N
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Description

2-Chloro-4-(dichloromethyl)pyrimidine is a multifunctional heterocyclic building block designed for advanced synthetic and medicinal chemistry applications. Its core structure features an electron-deficient pyrimidine ring, a scaffold fundamental to nucleic acids and numerous bioactive molecules . The presence of distinct chlorine atoms at the 2-position and on a methyl group at the 4-position provides unique opportunities for sequential and selective nucleophilic substitutions, enabling researchers to efficiently construct complex molecular architectures . This controlled, step-wise functionalization is a powerful strategy in drug discovery for generating diverse libraries of compounds. Pyrimidine derivatives are privileged structures in medicinal chemistry, extensively utilized in the development of therapeutics for a wide spectrum of diseases. These include antimicrobial, antiviral, and anticancer agents, as well as treatments for neurological disorders and diabetes . The dichloromethyl substituent in particular may enhance the molecule's lipophilicity, which can influence its interaction with biological targets and overall pharmacokinetic profile . As a key synthetic intermediate, this compound holds significant promise for researchers exploring the structure-activity relationships of novel pyrimidine-based compounds, facilitating the development of next-generation pharmaceutical candidates and innovative materials.

Properties

IUPAC Name

2-chloro-4-(dichloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRQEGIUGQZBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Chloromethylation of Pyrimidine Derivatives

Method Overview:
One of the most direct routes involves chloromethylation of pyrimidine compounds, particularly starting from 4-pyrimidinemethanol derivatives. This method employs thionyl chloride to convert the hydroxymethyl group into a chloromethyl group, followed by chlorination to introduce the dichloromethyl functionality.

Reaction Scheme:

  • Starting material: 4-Pyrimidinemethanol
  • Reagent: Thionyl chloride (SOCl₂)
  • Solvent: Dichloromethane (CH₂Cl₂)
  • Conditions: Room temperature, overnight stirring

Procedure and Data:

  • Dissolve 4-pyrimidinemethanol in dichloromethane
  • Add an equimolar amount of thionyl chloride
  • Stir at ambient temperature overnight
  • Concentrate to obtain 2-chloro-4-(chloromethyl)pyrimidine as a yellow oil with a yield of approximately 74% (as reported in recent literature).

Advantages:

  • High yield and straightforward process
  • Mild reaction conditions

Limitations:

  • Requires purification via chromatography to remove residual thionyl chloride and byproducts

Chlorination of Pyrimidine Intermediates Using POCl₃

Method Overview:
A key step involves the chlorination of the chloromethyl pyrimidine intermediates to form the dichloromethyl derivative. Phosphorus oxychloride (POCl₃) acts as a chlorinating agent, replacing the hydroxyl or other substituents with chlorine.

Reaction Scheme:

  • Intermediate: 2-chloro-4-(chloromethyl)pyrimidine
  • Reagent: POCl₃
  • Conditions: Reflux in toluene

Procedure and Data:

  • React the chloromethyl pyrimidine intermediate with excess POCl₃ (around 10 equivalents)
  • Reflux overnight
  • Isolate the product, 2-chloro-4-(dichloromethyl)pyrimidine, in yields ranging from 40% to 70%, depending on the substituents and reaction conditions.

Advantages:

  • Efficient conversion to the dichloromethyl derivative
  • Compatible with various pyrimidine derivatives

Limitations:

  • Handling of POCl₃ requires caution due to its corrosiveness and toxicity

Synthesis via Cyclization of Diazadiene Precursors

Method Overview:
An alternative route involves cycloaddition reactions of 1,3-diazadienes with acyl chlorides, followed by chlorination. This method allows for the synthesis of various chlorinated pyrimidines, including the target compound.

Reaction Scheme:

  • Starting materials: 2-(trichloromethyl)-1,3-diazabutadienes
  • Step 1: Acylation with acyl chlorides in the presence of triethylamine (Et₃N) and catalytic DMAP at low temperatures (–10°C to room temperature)
  • Step 2: Intramolecular cyclization to form pyrimidine rings
  • Step 3: Chlorination with POCl₃ to yield this compound

Research Findings:

  • This method yields the pyrimidine core with moderate efficiency, with yields around 57% for specific derivatives.
  • The process is advantageous for synthesizing a variety of substituted pyrimidines, enabling structural diversity.

Advantages:

  • Versatile for different substitution patterns
  • Suitable for synthesizing derivatives with functional group modifications

Limitations:

  • Multi-step process with purification challenges
  • Moderate yields necessitate optimization

Summary Data Table

Method Starting Material Key Reagents Reaction Conditions Typical Yield Remarks
Chloromethylation + Chlorination 4-Pyrimidinemethanol SOCl₂, POCl₃ Room temp to reflux 74% (chloromethylation), 40-70% (chlorination) Straightforward, high yield
Diazadiene Cycloaddition + Chlorination 1,3-Diazadienes Acyl chlorides, Et₃N, POCl₃ –10°C to reflux 36-57% Versatile, allows substitution diversity
Direct Chlorination of Intermediates Pyrimidine derivatives POCl₃ Reflux 40-70% Efficient for large-scale synthesis

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dichloromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium compounds and amines.

    Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but typical oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions are typically substituted pyrimidine derivatives, which can have various functional groups introduced at the 2 and 4 positions, enhancing their chemical and biological properties.

Scientific Research Applications

The compound 2-Chloro-4-(dichloromethyl)pyrimidine is a significant chemical in various scientific fields, particularly in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Molecular Formula

  • Molecular Formula : C6H5Cl3N2
  • Molecular Weight : 201.47 g/mol

Pharmaceutical Industry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of:

  • Antiviral Drugs : It plays a role in synthesizing compounds that target viral infections.
  • Antidepressants and Antipsychotics : The compound is involved in the production of medications aimed at treating mood disorders.

Case Study: Antiviral Synthesis

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viruses, making them potential candidates for drug development.

Agrochemical Applications

The compound is also used extensively in the agrochemical industry:

  • Herbicides and Insecticides : Its structure allows for modifications that enhance efficacy against pests and weeds.
  • Fungicides : It contributes to the formulation of chemicals that protect crops from fungal infections.

Case Study: Herbicide Development

Research has shown that formulations containing this compound demonstrated improved crop yield and pest resistance compared to traditional herbicides.

Material Science

In material science, this compound is utilized for:

  • Polymer Synthesis : It serves as a building block for creating polymers with specific properties.
  • Electronic Materials : The compound is incorporated into materials used in electronic devices due to its stability and reactivity.

Table 1: Summary of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalsAntiviral drugs, antidepressantsSignificant antiviral activity noted
AgrochemicalsHerbicides, insecticides, fungicidesEnhanced crop yield and pest resistance
Material SciencePolymer synthesis, electronic materialsImproved stability and performance characteristics

Table 2: Case Studies Overview

Study FocusFindingsImplications
Antiviral SynthesisDerivatives showed potent antiviral effectsPotential for new antiviral drug formulations
Herbicide DevelopmentFormulations improved pest resistanceIncreased agricultural productivity

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dichloromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(dichloromethyl)pyrimidine is unique due to the presence of the dichloromethyl group, which can influence its reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in the synthesis of various pyrimidine derivatives with diverse applications.

Biological Activity

2-Chloro-4-(dichloromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound this compound has the following structural formula:

C5H3Cl3N2\text{C}_5\text{H}_3\text{Cl}_3\text{N}_2

This compound can be synthesized through various methods, including nucleophilic substitution reactions involving chlorinated pyrimidines and dichloromethyl derivatives. The synthesis typically requires controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. It has been studied for its potential as an anti-inflammatory agent, as well as its inhibitory effects on various kinases.

Anti-inflammatory Properties

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, a study reported that certain pyrimidine derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Case Studies and Research Findings

  • Inhibition of COX Enzymes :
    • A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The results demonstrated that the compound significantly suppressed COX-2 activity with an IC50 value of approximately 0.04 μmol .
  • Kinase Inhibition :
    • Another research effort focused on the inhibition of essential plasmodial kinases, PfGSK3 and PfPK6, which are novel targets for antimalarial therapies. The study found that some pyrimidine analogues exhibited potent inhibitory activity against these kinases, indicating potential for further development in malaria treatment .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis revealed that modifications to the pyrimidine structure could enhance biological activity. The presence of electron-donating groups at specific positions on the pyrimidine ring was linked to increased potency against inflammatory pathways .

Table 1: Biological Activity Summary of Pyrimidine Derivatives

Compound NameTarget EnzymeIC50 (μmol)Reference
This compoundCOX-20.04
Compound APfGSK30.698
Compound BCOX-10.05

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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